molecular formula C19H15NO5 B1269222 4,5-Dihydrooxazole-5-one, 4-[4-acetoxy-3-methoxybenzylidene]-2-phenyl- CAS No. 18692-68-7

4,5-Dihydrooxazole-5-one, 4-[4-acetoxy-3-methoxybenzylidene]-2-phenyl-

Cat. No.: B1269222
CAS No.: 18692-68-7
M. Wt: 337.3 g/mol
InChI Key: WZSKLTVIGWVEKR-XNTDXEJSSA-N
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Description

4,5-Dihydrooxazole-5-one, 4-[4-acetoxy-3-methoxybenzylidene]-2-phenyl- is a heterocyclic compound that belongs to the oxazolone family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dihydrooxazole-5-one, 4-[4-acetoxy-3-methoxybenzylidene]-2-phenyl- typically involves the reaction of appropriate aldehydes with amino acids or their derivatives under acidic or basic conditions. One common method involves the condensation of 4-acetoxy-3-methoxybenzaldehyde with 2-phenylglycine in the presence of a dehydrating agent such as acetic anhydride .

Industrial Production Methods

the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would apply to its production .

Chemical Reactions Analysis

Types of Reactions

4,5-Dihydrooxazole-5-one, 4-[4-acetoxy-3-methoxybenzylidene]-2-phenyl- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Addition: Common reagents include amines, thiols, and other nucleophiles.

    Cycloaddition: Reagents such as nitriles and catalysts like trifluoromethanesulfonic acid (TfOH) are used.

Major Products Formed

Properties

IUPAC Name

[2-methoxy-4-[(E)-(5-oxo-2-phenyl-1,3-oxazol-4-ylidene)methyl]phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO5/c1-12(21)24-16-9-8-13(11-17(16)23-2)10-15-19(22)25-18(20-15)14-6-4-3-5-7-14/h3-11H,1-2H3/b15-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZSKLTVIGWVEKR-XNTDXEJSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1)C=C2C(=O)OC(=N2)C3=CC=CC=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC1=C(C=C(C=C1)/C=C/2\C(=O)OC(=N2)C3=CC=CC=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50351271
Record name AC1LEZUZ
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50351271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18692-68-7
Record name AC1LEZUZ
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50351271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ACETIC ACID 2-METHOXY-4-(5-OXO-2-PHENYL-OXAZOL-4-YLIDENEMETHYL)-PHENYL ESTER
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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